(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one
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Overview
Description
(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-1-phenylethanone under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]phenyl ethanone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with cellular membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylphenol: A related compound with similar chemical properties but lacking the but-3-en-2-one moiety.
3-trifluoromethyl-1,2,4-triazole: Another compound with a trifluoromethyl group, used in pharmaceutical applications.
Uniqueness
(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one is unique due to its specific structure, which combines the trifluoromethyl group with a phenoxyphenyl and but-3-en-2-one moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-12(21)9-10-13-5-2-3-8-16(13)22-15-7-4-6-14(11-15)17(18,19)20/h2-11H,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYWRQJWHPFVRK-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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